molecular formula C18H16O2 B1238501 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol CAS No. 41744-26-7

4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

Cat. No.: B1238501
CAS No.: 41744-26-7
M. Wt: 264.3 g/mol
InChI Key: KNFUWJAIDVAYOV-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol typically involves a Horner-Emmons type condensation reaction as a key step . One efficient method includes the use of [3,3]-sigmatropic rearrangement to create substituted 2-arylbenzofurans . Another approach involves a one-pot synthesis via palladium-catalyzed enolate arylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and efficient catalytic processes makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding quinones, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Properties

CAS No.

41744-26-7

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C18H16O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-11,19H,1-2H3/b4-3+

InChI Key

KNFUWJAIDVAYOV-ONEGZZNKSA-N

SMILES

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O

Synonyms

eupomatenoid 6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 2
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 3
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 4
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 5
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
Reactant of Route 6
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

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